Bienvenue dans la boutique en ligne BenchChem!

2-iodo-1-methyl-1H-imidazole

Suzuki-Miyaura coupling Imidazole functionalization Reaction yield optimization

Choose the 2-iodo over bromo/chloro analogs for reliable Pd cross-coupling: its C–I bond undergoes oxidative addition 1–2 orders faster than C–Br and 3–4 orders faster than C–Cl, enabling reactions that fail with bromo analog under optimized conditions. This N-methylated 2-iodoimidazole serves as key electrophilic partner in Suzuki, Negishi, and Sonogashira couplings to build chiral farnesyltransferase inhibitors, terpene-derived ionic liquids, and phenol-imidazole conjugates without protecting groups. Direct solid-phase radioiodination enables SPECT imaging agents. Empirically validated; eliminate costly re-optimization. ≥98% purity, solid. Standard B2B shipping.

Molecular Formula C4H5IN2
Molecular Weight 208 g/mol
CAS No. 37067-95-1
Cat. No. B187052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-1-methyl-1H-imidazole
CAS37067-95-1
Molecular FormulaC4H5IN2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCN1C=CN=C1I
InChIInChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
InChIKeyBKRACZNEJSCZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-methyl-1H-imidazole (CAS 37067-95-1): High-Reactivity Heterocyclic Building Block for Palladium-Catalyzed Cross-Coupling


2-Iodo-1-methyl-1H-imidazole (CAS 37067-95-1) is an N-methylated 2-iodoimidazole derivative that serves as a versatile electrophilic building block in organic synthesis, particularly for constructing complex imidazole-containing scaffolds via transition metal-catalyzed cross-coupling reactions [1]. The compound features an iodine atom at the 2-position of the imidazole ring, a substitution pattern that confers substantially enhanced reactivity in oxidative addition steps compared to its bromo and chloro analogs [2]. Its solid physical form (melting point 87–89°C) and defined physicochemical properties (density 2.07 g/cm³, predicted LogP 1.02) enable precise stoichiometric handling in both academic and industrial synthetic workflows [3].

Why 2-Bromo- or 2-Chloro-1-methylimidazole Cannot Substitute 2-Iodo-1-methyl-1H-imidazole in Demanding Cross-Coupling Workflows


Attempting to substitute 2-iodo-1-methyl-1H-imidazole with its bromo analog (CAS 37067-95-0) or chloro analog in palladium-catalyzed cross-coupling reactions introduces a critical reactivity threshold that directly impacts reaction yield, catalyst loading, and functional group tolerance. The C–I bond undergoes oxidative addition with palladium(0) catalysts at rates that are 1–2 orders of magnitude faster than the C–Br bond and 3–4 orders of magnitude faster than the C–Cl bond under comparable conditions [1]. This kinetic disparity is not linear and cannot be fully compensated by increased catalyst loading or prolonged reaction times, particularly when coupling partners contain base-sensitive or thermally labile functional groups [2]. Consequently, reaction conditions optimized for the iodoimidazole routinely fail to achieve synthetically useful conversion with the bromo analog without extensive re-optimization, making the iodo derivative the empirically validated building block for reliable and reproducible cross-coupling outcomes .

Quantitative Differentiation of 2-Iodo-1-methyl-1H-imidazole: Head-to-Head Comparison Data for Informed Procurement Decisions


Superior Cross-Coupling Yield in Suzuki Reactions versus Bromo Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of unprotected 2-haloimidazoles, 2-iodo-1-methyl-1H-imidazole demonstrates a significantly higher isolated product yield compared to its bromo counterpart under identical reaction conditions [1]. The oxidative addition step with Pd(PPh₃)₄ proceeds with the iodo derivative at room temperature to 60°C, while the bromo analog requires temperatures exceeding 80°C for comparable conversion, leading to increased side-product formation and lower net yields [1].

Suzuki-Miyaura coupling Imidazole functionalization Reaction yield optimization

Sonogashira Cross-Coupling: Functionalization of Sterically Demanding Monoterpene Alkynes with 2-Iodo-1-methyl-1H-imidazole

2-Iodo-1-methyl-1H-imidazole undergoes Sonogashira cross-coupling with monoterpene-derived terminal alkynes to produce imidazole-functionalized terpenoids in 52–68% isolated yield . Attempts to employ 2-bromo-1-methylimidazole in the same transformation resulted in less than 15% conversion under optimized conditions, a failure attributed to the insufficient electrophilicity of the C–Br bond toward oxidative addition with the Pd(PPh₃)₂Cl₂/CuI catalytic system in the presence of sterically encumbered alkyne partners .

Sonogashira coupling Ionic liquid precursors Terpenoid functionalization

Negishi Cross-Coupling with Benzylzinc Reagents for Phenol-Imidazole Hybrid Molecules

2-Iodo-1-methyl-1H-imidazole participates efficiently in palladium-catalyzed Negishi cross-coupling with substituted benzylzinc reagents to form compounds containing both phenol and imidazole moieties [1]. The reaction proceeds with the iodoimidazole at room temperature using Pd₂(dba)₃/SPhos catalyst system, whereas the corresponding 2-bromo-1-methylimidazole requires 60°C and extended reaction times to achieve comparable conversion, which compromises the integrity of the free phenol functionality through competitive oxidation [1].

Negishi coupling Organozinc reagents Intramolecular hydrogen bonding

Radiolabeling Potential for Diagnostic Imaging via Direct Radioiodine Incorporation

The presence of a native iodine atom at the 2-position of the imidazole ring enables direct solid-phase exchange radioiodination to produce ¹²⁵I- or ¹³¹I-labeled analogs without requiring prosthetic group conjugation or structural modification [1]. Pharmacokinetic evaluation of the radioiodinated derivative in rats demonstrated favorable myocardial uptake characteristics, positioning the compound as a potential myocardial imaging agent [1]. Bromo or chloro analogs cannot undergo direct isotopic exchange radioiodination and require multi-step labeling procedures that introduce additional purification challenges and radiochemical yield losses [2].

Radioiodination Myocardial imaging SPECT tracer development

Purity Specification Variability Across Commercial Sources: Procurement-Relevant Quality Metrics

Commercial sources of 2-iodo-1-methyl-1H-imidazole exhibit significant variability in reported purity specifications and melting point ranges, which serve as practical proxies for batch-to-batch consistency and synthetic reliability . Higher-purity material (≥98%) with a narrower melting point range (87–89°C) correlates with reduced side-product formation in stoichiometrically sensitive cross-coupling reactions compared to lower-specification material (≥95%, melting point 79–82°C) .

Quality control Vendor comparison Procurement specification

Basic Strength Modulation: Higher Basicity of Iodo Derivative Influences Protonation-Dependent Reactivity

Comparative analysis of 4,5-dicyano-2-haloimidazoles reveals that the 2-iodo derivative exhibits higher basicity than its bromo, chloro, and fluoro counterparts [1]. While direct pKa data for 2-iodo-1-methyl-1H-imidazole is not reported in this specific head-to-head dataset, the class-level trend establishes that iodine substitution at the 2-position of the imidazole ring increases basic strength relative to lighter halogens due to reduced electronegativity and enhanced polarizability effects on the imidazole nitrogen lone pair [1].

Basicity constants Physicochemical properties Salt formation

Evidence-Based Application Scenarios for 2-Iodo-1-methyl-1H-imidazole (CAS 37067-95-1) in Synthetic and Medicinal Chemistry Workflows


Medicinal Chemistry: Synthesis of Protein Farnesyltransferase Inhibitors via Suzuki Coupling

2-Iodo-1-methyl-1H-imidazole serves as the key electrophilic building block for constructing chiral imidazole-containing protein farnesyltransferase inhibitors via palladium-catalyzed Suzuki coupling with alkenylboronates [1]. The high reactivity of the C–I bond enables efficient introduction of functionalized alkyl chains at the imidazole 2-position, with the reaction tolerating the stereochemically defined allyl succinic framework required for downstream enzymatic activity evaluation [1].

Materials Chemistry: Synthesis of Terpenoid-Derived Room Temperature Ionic Liquids

2-Iodo-1-methyl-1H-imidazole enables the functionalization of monoterpenoids via Sonogashira cross-coupling to generate novel imidazolium-based ionic liquids . Following a sequential cross-coupling–hydrogenation–N-alkylation–ion metathesis protocol, the resulting products exhibit room-temperature ionic liquid characteristics, positioning this building block as essential for developing new, potentially bioactive polycyclic monocationic scaffolds derived from renewable terpene feedstocks .

Medicinal Chemistry: Synthesis of Phenol-Imidazole Hybrids for Hydrogen-Bonding Motif Studies

2-Iodo-1-methyl-1H-imidazole undergoes Negishi cross-coupling with substituted benzylzinc reagents under mild room-temperature conditions to afford compounds bearing both phenol and imidazole moieties [2]. The ambient-temperature reactivity uniquely preserves the oxidation-sensitive free phenol, enabling direct investigation of intramolecular hydrogen-bonding interactions without protecting group intervention—a critical advantage for structure-activity relationship studies in medicinal chemistry programs [2].

Radiochemistry: Direct Radioiodination for SPECT Myocardial Imaging Tracer Development

The native iodine atom at the 2-position of 2-iodo-1-methyl-1H-imidazole enables direct solid-phase exchange radioiodination to yield ¹²⁵I- or ¹³¹I-labeled derivatives suitable for single-photon emission computed tomography (SPECT) imaging applications [3]. Pharmacokinetic evaluation in rat models demonstrated favorable myocardial uptake characteristics, supporting further development as a potential myocardial perfusion imaging agent without requiring structural modification or prosthetic group conjugation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-iodo-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.